molecular formula C24H15NO B14232933 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-66-3

2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14232933
CAS No.: 823227-66-3
M. Wt: 333.4 g/mol
InChI Key: FAHUXVFMWUZPPS-UHFFFAOYSA-N
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Description

2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the ethynyl linkages between the aromatic rings. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various reduced aromatic compounds. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and ethynyl linkages allow it to participate in π-π stacking interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique positioning of the methoxy group in 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile can influence its chemical reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful for specific applications where these unique properties are advantageous .

Properties

CAS No.

823227-66-3

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-[2-[2-(2-methoxyphenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C24H15NO/c1-26-24-13-7-6-11-22(24)17-16-20-9-3-2-8-19(20)14-15-21-10-4-5-12-23(21)18-25/h2-13H,1H3

InChI Key

FAHUXVFMWUZPPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N

Origin of Product

United States

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